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  • Product: Methyl 5-amino-2-isopropoxybenzoate
  • CAS: 346704-80-1

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of Methyl 5-amino-2-isopropoxybenzoate at Room Temperature: A Comprehensive Technical Guide

Executive Summary Methyl 5-amino-2-isopropoxybenzoate (CAS: 346704-80-1) is a highly functionalized aromatic building block, prominently utilized as a critical intermediate in the synthesis of complex pharmaceutical acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-amino-2-isopropoxybenzoate (CAS: 346704-80-1) is a highly functionalized aromatic building block, prominently utilized as a critical intermediate in the synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs), including 1[1].

For researchers and drug development professionals, understanding the thermodynamic stability of this compound at room temperature (approx. 20–25°C) is paramount. The molecule possesses three distinct functional moieties—a primary aniline, a methyl ester, and an isopropoxy ether—each presenting unique thermodynamic vulnerabilities. This whitepaper elucidates the mechanistic causality behind its degradation pathways and provides field-proven, self-validating protocols for stability assessment.

Mechanistic Causality of Thermodynamic Instability

At room temperature, the thermodynamic stability of Methyl 5-amino-2-isopropoxybenzoate is governed by a competition between oxidative and hydrolytic degradation pathways.

Oxidative Vulnerability of the Aniline Moiety

The primary thermodynamic sink for this compound at room temperature is the auto-oxidation of the primary amine.2[2].

The Causality of Electronic Effects: In Methyl 5-amino-2-isopropoxybenzoate, the isopropoxy group at Position 2 is para to the amino group at Position 5. The strongly electron-donating nature of the isopropoxy group (+M resonance effect) significantly increases the electron density of the aromatic ring, specifically at the ortho and para positions. Consequently, the nitrogen atom of the amino group becomes highly electron-rich. This electronic environment lowers the activation energy required for single-electron transfer (SET) to molecular oxygen, making the compound highly sensitive to ambient air and light at room temperature[2][3].

Hydrolytic Vulnerability of the Methyl Ester

While4[4], prolonged exposure to atmospheric moisture at room temperature can induce slow thermodynamic equilibration. The hydrolysis of methyl esters yields the corresponding carboxylic acid (5-amino-2-isopropoxybenzoic acid) and methanol.5[5]. At neutral pH and 25°C, this pathway is secondary to oxidation but becomes the dominant degradation vector in non-buffered aqueous environments or at pH extremes.

Pathways Compound Methyl 5-amino-2-isopropoxybenzoate (Room Temp) Oxidation Oxidative Pathway (O2 / Light) Compound->Oxidation Aniline moiety Hydrolysis Hydrolytic Pathway (H2O / pH extremes) Compound->Hydrolysis Methyl ester moiety Nitroso Nitroso/Azoxy Derivatives (Colored Impurities) Oxidation->Nitroso e- transfer Acid 5-amino-2-isopropoxybenzoic acid + Methanol Hydrolysis->Acid Nucleophilic attack

Fig 1. Primary thermodynamic degradation pathways at room temperature.

Quantitative Thermodynamic Baselines

To benchmark the stability of Methyl 5-amino-2-isopropoxybenzoate, we must extrapolate from the kinetic behavior of its isolated functional groups under standard conditions.

Table 1: Estimated Thermodynamic Parameters & Degradation Kinetics at 25°C

ParameterAniline Moiety (Oxidation)Methyl Ester Moiety (Hydrolysis)
Primary Degradant Nitrosobenzene / Azoxy derivatives5-amino-2-isopropoxybenzoic acid
Activation Energy (Ea) ~60 - 80 kJ/mol~60 - 101.3 kJ/mol
Reaction Order Pseudo-first order (in excess O₂)Second order (pH dependent)
Stability at pH 7 (25°C) Moderate (Highly light/air sensitive)High (t₁/₂ > 1 year in dry state)
Catalytic Vulnerability Transition metals, UV lightH⁺ (Acid), OH⁻ (Base)

Self-Validating Experimental Protocols for Stability Assessment

To establish a highly trustworthy stability profile, researchers must employ self-validating experimental designs. This means every stress condition must be paired with an isolated control to definitively prove causality (e.g., separating thermal degradation from photolytic oxidation).

Step-by-Step Methodology: Forced Degradation & Kinetic Profiling

Step 1: Preparation of Standardized Stock Solutions

  • Dissolve Methyl 5-amino-2-isopropoxybenzoate in a non-reactive, degassed co-solvent (e.g., HPLC-grade Acetonitrile).4[4].

  • Target concentration: 1.0 mg/mL.

Step 2: Oxidative Stress Testing (Isolating O₂ and Light)

  • Test Sample A (Ambient): Expose 5 mL of stock solution to ambient air in clear glassware at 25°C under standard laboratory lighting.

  • Test Sample B (Dark/Air): Expose 5 mL to ambient air in actinic (amber) glassware at 25°C. Causality: Isolates baseline auto-oxidation from UV-catalyzed radical initiation.

  • Control Sample C (Inert/Dark): Purge 5 mL with Argon for 10 minutes, seal in amber glassware, and store at 25°C. 6[6].

Step 3: Hydrolytic Stress Testing (Isolating pH Effects)

  • Acidic Condition: Mix 2 mL stock with 2 mL of 0.1 M HCl. Incubate at 25°C.

  • Alkaline Condition: Mix 2 mL stock with 2 mL of 0.1 M NaOH. Incubate at 25°C.

  • Neutral Control: Mix 2 mL stock with 2 mL of pH 7.0 phosphate buffer.

  • Critical Step:6[6].

Step 4: HPLC-UV/MS Analysis

  • Utilize a stability-indicating Reverse-Phase HPLC method (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid).

  • Sample at t = 0, 24h, 48h, 7 days, and 14 days.

  • Monitor for the disappearance of the parent peak (m/z [M+H]⁺ = 210.1) and the emergence of the acid degradant (m/z [M+H]⁺ = 196.1) or higher molecular weight polymeric oxidative adducts.

Workflow Start Sample Preparation (Standardized API) Cond1 Ambient Air / Light (25°C, 60% RH) Start->Cond1 Cond2 Inert Atmosphere / Dark (25°C, Argon) Start->Cond2 Cond3 Aqueous Buffer (pH 2, 7, 10 at 25°C) Start->Cond3 Analysis HPLC-UV/MS Analysis (Kinetics & Impurity Profiling) Cond1->Analysis t=0, 7, 14, 30 days Cond2->Analysis t=0, 7, 14, 30 days Cond3->Analysis t=0, 24, 48, 72 hours

Fig 2. Self-validating experimental workflow for stability assessment.

Best Practices for Handling and Storage

Based on the thermodynamic profile outlined above, the following handling protocols are mandatory for maintaining the integrity of Methyl 5-amino-2-isopropoxybenzoate at room temperature:

  • Atmospheric Control: The compound must be stored under an inert atmosphere (Nitrogen or Argon) to prevent the auto-oxidation of the electron-rich aniline moiety.

  • Photoprotection: Storage in actinic (amber) glassware is required to prevent UV-catalyzed radical initiation.

  • Moisture Exclusion: Desiccants should be utilized during storage to prevent the slow, thermodynamically favorable hydrolysis of the methyl ester.

References

  • Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors (WO2015150995A1). Google Patents. 1

  • Stability and Reactivity of 2-(But-2-en-1-yl)aniline: A Technical Guide . Benchchem.2

  • Environmentally Benign Oxidation of Aniline with 30 % H2O2 Catalyzed by Some Heteropolyoxometalates . Asian Journal of Chemistry.7

  • Aniline - Oxidation and Reactivity . Wikipedia. 3

  • Thermal Decomposition of Methyl Esters in Biodiesel Fuel: Kinetics, Mechanisms and Products . Science.gov. 5

  • Stability of aniline phosphate under different reaction conditions . Benchchem. 6

  • Hydrolysis in Pharmaceutical Formulations . USPTO.gov. 4

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of Methyl 5-amino-2-isopropoxybenzoate in Polar Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Development In the trajectory from a promising chemical entity to a viable therapeutic agent, the physicochemical properties of an active pharmaceutical ingredient (A...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Solubility in Modern Drug Development

In the trajectory from a promising chemical entity to a viable therapeutic agent, the physicochemical properties of an active pharmaceutical ingredient (API) are of paramount importance. Among these, solubility stands out as a critical determinant of a drug's journey through development and, ultimately, its efficacy in patients. Poor solubility can severely limit bioavailability, complicate formulation design, and create significant hurdles in manufacturing processes such as purification and crystallization.[1][2] This guide provides a comprehensive technical overview of the principles and practices for characterizing the solubility of a model compound, Methyl 5-amino-2-isopropoxybenzoate, in a range of polar organic solvents commonly employed in the pharmaceutical industry. By integrating theoretical frameworks with robust experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the challenges of solubility profiling.

Physicochemical Landscape of Methyl 5-amino-2-isopropoxybenzoate

To understand the solubility behavior of Methyl 5-amino-2-isopropoxybenzoate, we must first consider its molecular structure and the functional groups that dictate its interactions with solvent molecules.

Molecular Structure:

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Catalytic Hydrogenation for the Synthesis of Methyl 5-amino-2-isopropoxybenzoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale Methyl 5-amino-2-isop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

Methyl 5-amino-2-isopropoxybenzoate (CAS: 346704-80-1) is a critical aniline intermediate utilized extensively in the synthesis of bicyclic-fused heteroaryl compounds, most notably in the development of IRAK4 inhibitors for autoimmune and inflammatory diseases[1]. The most atom-economical and scalable method for producing this compound is the catalytic hydrogenation of its precursor, methyl 5-nitro-2-isopropoxybenzoate.

The reduction of the nitro group over a palladium-on-carbon (Pd/C) catalyst follows the well-established Haber mechanism [2]. Rather than a single-step concerted reaction, the transformation is a cascade of proton-coupled electron transfers. The nitroarene is sequentially reduced to a highly reactive nitroso intermediate, followed by an arylhydroxylamine, before ultimate hydrogenolysis yields the target arylamine.

HaberMechanism N1 Methyl 5-nitro-2- isopropoxybenzoate (Ar-NO2) N2 Nitroso Intermediate (Ar-NO) N1->N2 + H2 - H2O N3 Hydroxylamine Intermediate (Ar-NHOH) N2->N3 + H2 N4 Methyl 5-amino-2- isopropoxybenzoate (Ar-NH2) N3->N4 + H2 - H2O

Direct Haber mechanism pathway for the catalytic hydrogenation of nitroarenes to anilines.

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and highly reproducible protocol, every parameter in this hydrogenation workflow has been selected based on mechanistic causality:

  • Solvent Selection (Ethanol): The choice of a protic solvent is paramount. Protic solvents actively participate in the transition state by stabilizing the polar intermediates and facilitating the protonation of the hydroxylamine intermediate—often the rate-limiting step[2]. While ethyl acetate (aprotic) can dissolve the substrate, it significantly retards the reduction rate, leading to the accumulation of reactive intermediates that can dimerize into unwanted azoxy or azo impurities.

  • Catalyst Selection (10% Pd/C): Palladium exhibits exceptional chemoselectivity for nitro group reduction at ambient temperatures. Unlike harsher Lewis acidic reductions or elevated-temperature Raney Nickel systems, mild Pd/C hydrogenation prevents ether cleavage (dealkylation of the isopropoxy group) and avoids transesterification side reactions. A 10% w/w catalyst loading ensures sufficient active site density to drive the reaction to completion within 1 hour[1].

  • Thermodynamic Control (50 psig H2, 25 °C): Operating at 50 psig ensures that the mass transfer of hydrogen gas into the liquid phase does not bottleneck the kinetic rate of the catalyst. Maintaining the temperature at 25 °C is critical; elevated temperatures increase the risk of over-reduction (ring hydrogenation) and thermal degradation of the hydroxylamine intermediate.

Quantitative Optimization Data

The following table summarizes the quantitative optimization data, demonstrating the causality behind the finalized protocol parameters.

ConditionCatalystSolventPress.TempYieldPurity (HPLC)Mechanistic Observation
Optimal 10% Pd/CEtOH50 psig25 °C98%>99%Protic solvent accelerates hydroxylamine reduction; complete conversion[1].
Variant A 10% Pd/CMeOH50 psig25 °C95%97%Slower kinetics; trace transesterification of the methyl ester observed.
Variant B 5% Pd/CEtOH50 psig25 °C92%95%Lower active site density leads to hydroxylamine accumulation and dimerization.
Variant C 10% Pd/CEtOAc50 psig25 °C85%90%Aprotic environment slows proton-coupled electron transfer; incomplete reaction.

Step-by-Step Protocol

This pilot-scale protocol is adapted from validated pharmaceutical intermediate synthesis workflows[1].

Workflow S1 1. Substrate Prep 760g Substrate in 12L EtOH S2 2. Catalyst Addition 76g 10% Pd/C under N2 S1->S2 S3 3. Reactor Purge N2 (x3) then H2 (x3) S2->S3 S4 4. Hydrogenation 50 psig H2, 25 °C, 1 hr S3->S4 S5 5. Filtration Celite pad, EtOH wash S4->S5 S6 6. Isolation Evaporate to yield C20 S5->S6

Step-by-step workflow for the pilot-scale hydrogenation of methyl 5-nitro-2-isopropoxybenzoate.

Reagents & Materials
  • Substrate: Methyl 5-nitro-2-isopropoxybenzoate (760 g, 3.17 mol)

  • Solvent: Absolute Ethanol (EtOH), 12 L

  • Catalyst: 10% Palladium on Carbon (Pd/C), 76 g (10% w/w relative to substrate)

  • Consumables: Celite (for filtration), Nitrogen gas (high purity), Hydrogen gas (high purity)

Procedure

Step 1: Substrate Preparation & Inerting

  • Charge a clean, dry 20 L pressure reactor (e.g., Parr reactor or equivalent autoclave) with 12 L of absolute ethanol.

  • Add 760 g (3.17 mol) of methyl 5-nitro-2-isopropoxybenzoate to the solvent. Stir at 200 rpm until the substrate is fully dissolved.

  • Purge the headspace of the reactor with Nitrogen (N₂) for 5 minutes to displace ambient oxygen.

Step 2: Catalyst Addition 4. Safety Critical: Dry Pd/C is highly pyrophoric in the presence of oxygen and solvent vapors. Ensure the reactor is under a gentle N₂ sweep. 5. Carefully charge 76 g of 10% Pd/C into the reactor.

Step 3: Reaction Purge Cycle 6. Seal the reactor. Pressurize the vessel with N₂ to 30 psig, hold for 1 minute, and safely vent to atmospheric pressure. Repeat this N₂ purge cycle three times. 7. Pressurize the vessel with Hydrogen (H₂) to 30 psig, hold for 1 minute, and vent. Repeat this H₂ purge cycle three times to ensure a pure hydrogen atmosphere.

Step 4: Hydrogenation 8. Pressurize the reactor with H₂ to a final operating pressure of 50 psig. 9. Adjust the agitation rate to 500–600 rpm to ensure optimal gas-liquid mass transfer. 10. Maintain the internal temperature at 25 °C using a cooling jacket (the reduction is exothermic). 11. Monitor hydrogen uptake. Stir the mixture for approximately 1 hour, or until hydrogen consumption ceases, indicating reaction completion[1].

Step 5: Workup & Isolation 12. Vent the H₂ gas safely and purge the reactor three times with N₂ to remove residual hydrogen. 13. Prepare a filtration funnel with a tightly packed pad of Celite. Wet the pad with ethanol. 14. Filter the crude reaction mixture through the Celite pad to remove the Pd/C catalyst. Caution: Do not allow the filter cake to run dry, as the recovered catalyst remains pyrophoric. 15. Wash the reactor and the filter cake with an additional 2 L of ethanol to ensure quantitative transfer of the product. 16. Transfer the combined filtrate to a rotary evaporator. Concentrate under reduced pressure (at 40 °C) to remove the ethanol, yielding the pure title compound, methyl 5-amino-2-isopropoxybenzoate.

References

  • Source: Google Patents (Vertex Pharmaceuticals Inc.)
  • Title: New insight on the mechanism of the catalytic hydrogenation of nitrobenzene to 4-aminophenol in CH3CN–H2O Source: SciSpace URL

Sources

Application

Application Note: Methyl 5-amino-2-isopropoxybenzoate as a Strategic Intermediate in IRAK4 Inhibitor Synthesis

Executive Summary In the landscape of targeted immunology and oncology therapeutics, the design of highly selective kinase inhibitors requires robust, functionalized building blocks. Methyl 5-amino-2-isopropoxybenzoate (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted immunology and oncology therapeutics, the design of highly selective kinase inhibitors requires robust, functionalized building blocks. Methyl 5-amino-2-isopropoxybenzoate (CAS: 346704-80-1) has emerged as a critical pharmaceutical intermediate, particularly in the synthesis of bicyclic-fused heteroaryl compounds targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This application note provides drug development professionals with a comprehensive guide to the biological rationale, chemical profiling, and validated synthetic protocols for utilizing this intermediate.

Biological Rationale: IRAK4 as a Master Kinase Target

IRAK4 is a master kinase that mediates signaling downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. Upon ligand binding, the adaptor protein MyD88 recruits IRAK4 to form the "Myddosome" complex. IRAK4 autophosphorylation subsequently activates IRAK1 and IRAK2, leading to the engagement of TRAF6 and the ultimate activation of NF-κB and MAPK pathways [2].

Because hyperactivation of these pathways drives severe autoimmune diseases (e.g., rheumatoid arthritis, lupus) and certain malignancies, inhibiting IRAK4 is a highly validated therapeutic strategy. Methyl 5-amino-2-isopropoxybenzoate serves as a core structural motif in synthesizing potent IRAK4 inhibitors, such as clinical candidate PF-06650833 [2].

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MYD88 MyD88 (Adaptor) TLR->MYD88 Ligand Binding IRAK4 IRAK4 (Master Kinase) MYD88->IRAK4 Myddosome Assembly IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 NFKB NF-κB / MAPK (Inflammation) TRAF6->NFKB Cytokine Release

Figure 1: Role of IRAK4 in the TLR/IL-1R signaling pathway and Myddosome assembly.

Chemical Profiling & Structural Significance

The structural features of Methyl 5-amino-2-isopropoxybenzoate are intentionally designed to maximize both synthetic utility and pharmacodynamic efficacy:

  • Aniline Amino Group (-NH2): Acts as a highly reactive nucleophile for Nucleophilic Aromatic Substitution (S_NAr) or Buchwald-Hartwig cross-coupling, allowing seamless integration with bicyclic heteroaryl scaffolds (e.g., isoquinolines).

  • Isopropoxy Ether (-O-iPr): Provides essential steric bulk and lipophilicity. In the IRAK4 ATP-binding pocket, this moiety occupies hydrophobic space, improving ligand efficiency and cellular permeability [2].

  • Methyl Ester (-COOMe): Serves as a stable, protected handle. Post-coupling, it is typically converted into a primary carboxamide, which forms critical, unshielded hydrogen bonds with the kinase hinge region (e.g., interacting with Gly195 and Gly198) [2].

Table 1: Physicochemical Properties of Methyl 5-amino-2-isopropoxybenzoate [3]
PropertyValueSynthetic Implication
CAS Number 346704-80-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C11H15NO3Balances lipophilicity with polar surface area.
Molecular Weight 209.24 g/mol Low MW allows for fragment-based drug design (FBDD).
Exact Mass 209.1052 g/mol Crucial for High-Resolution Mass Spectrometry (HRMS) tracking.
Topological Polar Surface Area 61.6 ŲFavorable for membrane permeability prior to coupling.
H-Bond Donors / Acceptors 1 / 4Predicts strong interaction capabilities within kinase pockets.

Synthetic Workflow & Mechanistic Insights

The integration of Methyl 5-amino-2-isopropoxybenzoate into an Active Pharmaceutical Ingredient (API) relies on a two-stage logic: upstream generation via catalytic hydrogenation, and downstream application via S_NAr coupling [1][2].

Synthetic_Workflow Precursor Compound C19 (Nitro Precursor) Reduction Pd/C, H2 EtOH, 50 psig Precursor->Reduction Intermediate Methyl 5-amino-2- isopropoxybenzoate Reduction->Intermediate Filtration & Evaporation Coupling SNAr Coupling (KHMDS, -10°C) Intermediate->Coupling API IRAK4 Inhibitor (API Core) Coupling->API Scaffold Integration

Figure 2: Synthetic workflow utilizing Methyl 5-amino-2-isopropoxybenzoate.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure high yield and safety.

Protocol A: Catalytic Hydrogenation to Yield Methyl 5-amino-2-isopropoxybenzoate

Reference Standard: [1]

Objective: Reduce the nitro precursor (Methyl 2-isopropoxy-5-nitrobenzoate) to the target aniline intermediate without over-reducing the aromatic ring or cleaving the ether.

  • Preparation: Dissolve the nitro precursor (e.g., 760 g, 3.17 mol) in absolute Ethanol (EtOH, 12 L) within a pressure-rated hydrogenation reactor.

    • Causality: EtOH is chosen as a protic solvent to stabilize the transition states during nitro reduction, promoting rapid kinetics.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 76 g, 10 wt%).

    • Safety Check: Pd/C is highly pyrophoric. Add under a strict Nitrogen (N2) blanket to prevent ignition of solvent vapors.

  • Purging & Pressurization: Purge the reactor with N2 three times, followed by Hydrogen (H2) gas three times. Pressurize the vessel to 50 psig with H2.

    • Causality: 50 psig provides sufficient dissolved H2 concentration to drive the reaction to completion quickly, minimizing the formation of partially reduced hydroxylamine side-products.

  • Reaction Execution: Stir the mixture vigorously at 25 °C for approximately 1 hour.

    • IPC (Self-Validation): Monitor H2 uptake. The reaction is deemed complete when pressure stabilizes. Confirm via LC-MS (absence of starting material peak at expected retention time).

  • Workup: Vent H2 and purge with N2. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional EtOH.

  • Isolation: Evaporate the filtrate under reduced pressure to afford Methyl 5-amino-2-isopropoxybenzoate as a stable solid/oil.

Protocol B: S_NAr Coupling to Bicyclic Heteroaryl Scaffolds

Reference Standard: [2]

Objective: Couple the aniline intermediate to an electrophilic bicyclic core (e.g., a substituted isoquinoline chloride/fluoride) to construct the API backbone.

  • Preparation: Dissolve Methyl 5-amino-2-isopropoxybenzoate (1.0 eq) and the bicyclic heteroaryl halide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Temperature Control: Cool the reaction mixture to -10 °C using an ice/brine bath.

    • Causality: Strict temperature control is required before base addition to prevent premature degradation of the electrophile and to suppress ester hydrolysis.

  • Base Addition: Dropwise add Potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 2.2 eq).

    • Causality: KHMDS is a strong, homogeneous, non-nucleophilic base. It cleanly deprotonates the aniline to generate a highly reactive nitrogen anion, facilitating rapid S_NAr even with sterically hindered electrophiles. Heterogeneous bases like K2CO3 often result in sluggish reactions and poor yields (<50%) for these specific scaffolds [2].

  • Reaction Execution: Stir at -10 °C to 0 °C for 2–3 hours.

    • IPC (Self-Validation): Monitor via HPLC. The reaction is complete when the aniline peak area is <2%.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH4Cl to neutralize excess base. Extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Table 2: Reaction Optimization Parameters for S_NAr Coupling[2]
ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Base K2CO3 (Heterogeneous)KHMDS (Homogeneous)KHMDS ensures complete, rapid deprotonation of the aniline, overcoming steric hindrance.
Temperature 20 °C (Room Temp)-10 °C to 0 °CLow temperatures prevent ester hydrolysis and minimize tar formation.
Solvent THFDMF or DMSODipolar aprotic solvents stabilize the S_NAr Meisenheimer complex transition state.
Yield 40 - 55%85 - 97%Optimized kinetics and suppressed side reactions maximize throughput.

Analytical Characterization & Quality Control

To ensure the integrity of Methyl 5-amino-2-isopropoxybenzoate before downstream utilization, the following QC parameters must be met:

  • HPLC Purity: >98% (UV detection at 254 nm). Ensure the absence of the nitro precursor, as residual nitro compounds are genotoxic impurities (GTIs) and can poison downstream cross-coupling catalysts.

  • 1H NMR (400 MHz, DMSO-d6): Expected signals include a distinct septet for the isopropoxy methine proton (~4.5 ppm), a singlet for the methyl ester (~3.8 ppm), and a broad singlet for the aniline -NH2 protons (~5.0 ppm, exchangeable with D2O).

  • HRMS (ESI+): Calculated for C11H16NO3 [M+H]+: 210.1130; found within 5 ppm mass accuracy.

References

  • Title: WO2015150995A1 - Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors Source: Google Patents URL
  • Title: Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Method

Process Optimization and Scale-Up Protocol for the Palladium-Catalyzed Reduction of Methyl 5-Nitro-2-Isopropoxybenzoate

Executive Summary & Strategic Context Methyl 5-amino-2-isopropoxybenzoate (CAS 346704-80-1) is a high-value aniline intermediate, predominantly utilized in the synthesis of complex active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 5-amino-2-isopropoxybenzoate (CAS 346704-80-1) is a high-value aniline intermediate, predominantly utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including potent IRAK4 inhibitors [1]. The most scalable, atom-economical, and environmentally benign method for its preparation is the heterogeneous catalytic hydrogenation of its nitro precursor (Methyl 5-nitro-2-isopropoxybenzoate) using Palladium on Carbon (Pd/C).

As a Senior Application Scientist, I have designed this application note to move beyond basic synthetic recipes. This guide deconstructs the mechanistic causality of the Pd/C reduction, providing a self-validating, step-by-step Standard Operating Procedure (SOP) optimized for multi-hundred-gram scale-up.

Mechanistic Causality & Reaction Kinetics

To control the reaction, one must understand the surface chemistry. The reduction of nitroarenes over a heterogeneous Pd/C catalyst does not occur in a single step. It follows the classical Haber pathway , proceeding via a series of surface-bound intermediates [2].

Under a Langmuir-Hinshelwood kinetic model , both the dissolved hydrogen gas and the nitroarene must co-adsorb onto the palladium active sites [3]. The cleavage of the N–O bond in the hydroxylamine intermediate is kinetically demanding and represents the rate-limiting step of the entire transformation. Consequently, the reaction is highly sensitive to hydrogen mass transfer limitations. If the dissolution rate of H₂ into the solvent is slower than the kinetic rate of the initial nitro-to-hydroxylamine reduction, the hydroxylamine intermediate will accumulate, leading to potential side reactions (e.g., azoxy dimer formation) or incomplete conversion [4].

HaberPathway N1 Nitroarene (Ar-NO2) N2 Nitroso (Ar-NO) N1->N2 +2[H] -H2O N3 Hydroxylamine (Ar-NHOH) N2->N3 +2[H] N4 Amine (Ar-NH2) N3->N4 +2[H] -H2O (Rate-Limiting)

Haber pathway for nitro reduction on Pd/C via Langmuir-Hinshelwood kinetics.

Experimental Design & Optimization Matrix

To transition this reaction from a discovery-chemistry balloon setup to a robust process-scale environment, several parameters must be optimized. The table below outlines the causality behind the selected process parameters.

ParameterStandard Discovery ConditionOptimized Scale-Up ConditionMechanistic Rationale & Causality
Solvent Methanol or THFEthanol (EtOH) Protic media accelerate the required proton transfers. EtOH offers optimal H₂ solubility, lower toxicity, and prevents transesterification of the methyl ester[1].
Catalyst 5% w/w (10% Pd/C)10% w/w (10% Pd/C) Higher loading ensures sufficient active sites to prevent hydroxylamine accumulation at process-scale concentrations [3].
Pressure 1 atm (Balloon)50 psig (3.4 atm) High pressure overcomes gas-liquid mass transfer resistance, driving the rate-limiting hydroxylamine reduction step [4].
Temperature Ambient (Uncontrolled)25 °C (Jacket Cooled) Nitro reduction is highly exothermic (~130 kcal/mol). Active cooling prevents thermal runaway and ester hydrolysis.
Agitation Magnetic Stir BarHigh-Shear Impeller Maximizes the gas-liquid interfacial area, ensuring the H₂ mass transfer rate exceeds the kinetic consumption rate.

Standard Operating Protocol (SOP) for Scale-Up Synthesis

The following self-validating protocol is adapted for a 760 g (3.17 mol) scale, mirroring validated pharmaceutical process conditions [1].

Phase 1: Reactor Preparation & Inerting
  • Preparation: Ensure the pressure reactor (Hastelloy or glass-lined steel) is chemically clean and dry.

  • Inerting: Purge the reactor with Nitrogen (N₂) for 3 pressure/vent cycles (up to 30 psig).

  • Validation Checkpoint: Verify the internal oxygen concentration is <1% using an inline O₂ sensor. Causality: Pd/C is highly pyrophoric; introducing it to solvent vapors in the presence of oxygen will cause an immediate fire [4].

Phase 2: Substrate & Catalyst Loading
  • Substrate Charge: Charge the reactor with Methyl 5-nitro-2-isopropoxybenzoate (760 g, 3.17 mol).

  • Solvent Charge: Add absolute Ethanol (12 L) and agitate at 200 RPM until the substrate is fully dissolved.

  • Catalyst Charge: Carefully charge 10% Palladium on Carbon (76 g, 10% w/w relative to substrate) under a continuous N₂ sweep. Expert Tip: Utilizing 50% water-wet Pd/C drastically mitigates handling risks without impacting the reaction kinetics.

Phase 3: Hydrogenation & Process Analytical Technology (PAT)
  • Atmosphere Exchange: Seal the reactor and perform 3 additional N₂ purges, followed by 3 Hydrogen (H₂) purges.

  • Pressurization: Pressurize the vessel with H₂ to exactly 50 psig .

  • Reaction Initiation: Increase agitation to >500 RPM. Engage the cooling jacket to maintain the internal temperature strictly at 25 °C .

  • Validation Checkpoint: Monitor the H₂ mass flow controller. The reaction is self-validating: it is deemed complete when H₂ uptake ceases (typically within 1 hour), indicating the quantitative consumption of the theoretical 3 molar equivalents of H₂ [1].

Phase 4: Workup & Isolation
  • Quenching: Vent the H₂ gas safely and purge the reactor with N₂ for 3 cycles to remove residual hydrogen.

  • Filtration: Filter the crude reaction mixture through a tightly packed pad of Celite under a N₂ blanket. Causality: Celite prevents sub-micron Pd particulates from passing into the filtrate, avoiding product contamination and filter blinding.

  • Washing: Wash the filter cake with additional Ethanol (2 L) to ensure quantitative product recovery.

  • Concentration: Evaporate the combined filtrate under reduced pressure to yield Methyl 5-amino-2-isopropoxybenzoate as a high-purity solid/oil.

Workflow S1 1. Substrate Dissolution EtOH Solvent S2 2. Catalyst Addition 10% Pd/C (Inert Atm) S1->S2 S3 3. Hydrogenation 50 psig H2, 25°C, 1h S2->S3 S4 4. Filtration Celite Pad S3->S4 S5 5. Concentration Evaporation to dryness S4->S5

Scalable Pd/C hydrogenation workflow for Methyl 5-amino-2-isopropoxybenzoate.

Troubleshooting & Quality Control

  • Hydroxylamine Accumulation (Incomplete Conversion): If post-reaction HPLC indicates the presence of the Ar-NHOH intermediate, the reaction was starved of hydrogen. Solution: Do not add more catalyst immediately. First, increase the agitation speed to improve gas-liquid mixing, or verify that the reactor pressure has not dropped below 50 psig.

  • Catalyst Poisoning: If H₂ uptake halts prematurely despite adequate pressure and mixing, sulfur or heavy metal impurities in the starting material may have irreversibly bound to the Pd surface. Solution: Perform a carbon treatment on the nitro precursor prior to hydrogenation, or increase the Pd/C loading to 15% w/w to compensate for the poisoned active sites.

References

  • Title:Bicyclic-fused heteroaryl or aryl compounds and their use as IRAK4 inhibitors (WO2015150995A1)
  • Title: Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts (Haber Mechanism Reference) Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Maximizing Hydrogen Utilization Efficiency in Tandem Hydrogenation of Nitroarenes Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]

Application

Scale-Up Production Protocol: Synthesis of Methyl 5-amino-2-isopropoxybenzoate for Drug Discovery

Executive Summary Methyl 5-amino-2-isopropoxybenzoate is a critical functionalized aniline intermediate utilized extensively in the discovery and development of targeted therapeutics, notably Interleukin-1 Receptor-Assoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-amino-2-isopropoxybenzoate is a critical functionalized aniline intermediate utilized extensively in the discovery and development of targeted therapeutics, notably Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors[1]. This application note details a robust, two-step, scalable synthetic protocol optimized for multi-kilogram production. The methodology emphasizes process safety, high atom economy, and the elimination of heavy-metal reducing agents to meet the stringent impurity profiles required for pharmaceutical intermediates.

Process Rationale and Chemical Causality

The synthesis proceeds via a two-step sequence: chemoselective O -alkylation of a phenolic hydroxyl group, followed by the catalytic reduction of the resulting nitroarene.

  • Step 1: Chemoselective O -Alkylation: Methyl 2-hydroxy-5-nitrobenzoate is alkylated using 2-bromopropane. Potassium carbonate (K₂CO₃) is selected as the base because its mild pKa effectively deprotonates the phenol without causing competitive saponification of the methyl ester. Dimethylformamide (DMF) is utilized as the solvent to accelerate the Sₙ2 displacement; it strongly solvates the potassium cation, leaving the phenoxide "naked" and highly nucleophilic. For scale-up, 2-bromopropane is favored over 2-iodopropane due to its significantly lower cost and better stability, despite requiring slightly elevated temperatures.

  • Step 2: Catalytic Hydrogenation: The intermediate, methyl 2-isopropoxy-5-nitrobenzoate, undergoes nitro reduction. Traditional batch reductions using iron or tin (e.g., Béchamp reduction) generate massive amounts of heavy metal sludge, complicating downstream purification and environmental compliance. Instead, we utilize 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (50 psig) in ethanol[1]. This method is quantitatively clean, highly scalable, and yields only water as a byproduct, preventing heavy-metal contamination in the downstream Active Pharmaceutical Ingredient (API)[2].

Experimental Workflows

ProcessWorkflow SM Methyl 2-hydroxy- 5-nitrobenzoate Alkylation O-Alkylation Reaction (2-Bromopropane, K2CO3, DMF) SM->Alkylation Workup1 Aqueous Workup & Crystallization Alkylation->Workup1 In-process Control (HPLC) Int Methyl 2-isopropoxy- 5-nitrobenzoate Workup1->Int Yield: >85% Hydrogenation Catalytic Hydrogenation (H2, Pd/C, EtOH) Int->Hydrogenation Workup2 Celite Filtration & Solvent Evaporation Hydrogenation->Workup2 H2 Uptake Complete Product Methyl 5-amino- 2-isopropoxybenzoate Workup2->Product Yield: >95%

Figure 1: Two-step scale-up process for Methyl 5-amino-2-isopropoxybenzoate synthesis.

Protocol 1: Synthesis of Methyl 2-isopropoxy-5-nitrobenzoate

Objective: Isopropylation of the phenolic hydroxyl group.

  • Reactor Charging: To a clean, dry 50 L glass-lined reactor under a nitrogen atmosphere, charge methyl 2-hydroxy-5-nitrobenzoate (1.0 kg, 5.07 mol) and anhydrous DMF (10 L). Stir at 250 rpm until complete dissolution is achieved.

  • Base Addition: Slowly add finely powdered anhydrous K₂CO₃ (1.4 kg, 10.14 mol, 2.0 eq). Causality Note: A mild exotherm may occur; control the jacket cooling to maintain the internal temperature below 30°C to prevent solvent degradation.

  • Alkylation: Add 2-bromopropane (0.93 kg, 7.60 mol, 1.5 eq) dropwise via an addition funnel over 30 minutes.

  • Heating: Heat the reaction mixture to 65–70°C and maintain for 12 hours.

  • In-Process Control (IPC): Monitor reaction progress via HPLC. The reaction is deemed complete when the unreacted starting material is <1% (Area %).

  • Quench & Workup: Cool the reactor to 20°C. Slowly quench the reaction by transferring the mixture into a secondary vessel containing vigorously stirred ice-water (30 L). The product will precipitate rapidly as a pale yellow solid.

  • Isolation & Drying: Filter the suspension through a Nutsche filter. Wash the filter cake with cold water (3 × 5 L) to remove residual DMF and inorganic salts. Dry the solid in a vacuum oven at 45°C until a constant weight is achieved.

    • Expected Yield: ~1.03 kg (85%).

Protocol 2: Synthesis of Methyl 5-amino-2-isopropoxybenzoate

Objective: Reduction of the nitro group to an aniline[1]. Safety Warning: Dry Pd/C is highly pyrophoric. Always handle under an inert atmosphere and ensure the catalyst is wetted with solvent before any exposure to air.

  • Reactor Charging: In a 20 L Hastelloy pressure reactor, charge the intermediate methyl 2-isopropoxy-5-nitrobenzoate (1.0 kg, 4.18 mol) and absolute ethanol (12 L)[1].

  • Catalyst Addition: Under a strict nitrogen blanket, carefully add 10% Pd/C (100 g, 10 wt% loading)[1].

  • Purging: Seal the reactor. Purge the headspace with nitrogen (3 × 30 psig) to remove oxygen, followed by hydrogen gas (3 × 30 psig) to establish the reactive atmosphere.

  • Hydrogenation: Pressurize the reactor to 50 psig with hydrogen[1]. Stir vigorously (500 rpm) at 25°C. The reduction is exothermic; utilize the reactor's cooling jacket to maintain the internal temperature strictly between 25–30°C to prevent over-reduction or side reactions[3].

  • Monitoring: Monitor the mass flow controller for hydrogen uptake. The reaction is typically complete within 1–2 hours when hydrogen consumption ceases[1]. Verify completion via HPLC (target: 0% nitro intermediate).

  • Filtration: Vent the hydrogen safely and purge the reactor with nitrogen (3 times). Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[1]. Wash the filter cake with additional ethanol (2 L) to ensure complete product recovery.

  • Concentration: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure (40°C, 50 mbar) to afford the product as a viscous oil that crystallizes into an off-white solid upon standing[1].

    • Expected Yield: ~830 g (95%).

Analytical Quality Control Data

To ensure the synthesized intermediate meets the rigorous standards required for downstream drug discovery applications, the following analytical parameters serve as a self-validating system for the batch.

ParameterAnalytical MethodSpecification / Expected Result
Appearance Visual InspectionOff-white to pale brown crystalline solid
Purity RP-HPLC (UV at 254 nm) 98.0% (Area %)
Identity (Mass) LC-MS (ESI+) m/z [M+H]⁺ calculated: 210.11; observed: 210.1
Identity (NMR) ¹H NMR (400 MHz, DMSO- d6​ ) δ 7.05 (d, 1H), 6.90 (d, 1H), 6.75 (dd, 1H), 4.90 (br s, 2H, NH₂), 4.35 (hept, 1H), 3.75 (s, 3H), 1.20 (d, 6H)
Residual Palladium ICP-MS 10 ppm (Critical for API synthesis)
Moisture Content Karl Fischer Titration 0.5% w/w

References

  • Vertex Pharmaceuticals Inc. (2015). Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors (WO2015150995A1).
  • American Chemical Society. (2019). Development and Scale-up of Continuous Electrocatalytic Hydrogenation of Functionalized Nitro Arenes, Nitriles, and Unsaturated Aldehydes.
  • Almac Group. (2019).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities During Methyl 5-amino-2-isopropoxybenzoate Crystallization

Methyl 5-amino-2-isopropoxybenzoate is a highly functionalized aromatic building block, frequently utilized as a critical intermediate in the synthesis of advanced therapeutics, including IRAK4 inhibitors[1]. While its c...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 5-amino-2-isopropoxybenzoate is a highly functionalized aromatic building block, frequently utilized as a critical intermediate in the synthesis of advanced therapeutics, including IRAK4 inhibitors[1]. While its crystallization is essential for purging upstream reaction byproducts, the molecule's specific functional group arrangement makes it highly susceptible to degradation and side reactions during isolation.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic symptom-checking. By understanding the thermodynamic and kinetic causality behind each impurity, you can implement self-validating protocols to ensure high-purity crystalline recovery.

Diagnostic Matrix: Quantitative Symptom Mapping

Before altering your workflow, use this diagnostic matrix to map your analytical data to the exact chemical degradation pathway.

Observation / SymptomAnalytical Signature (LC-MS)Suspected ImpurityRoot Cause
Pink, red, or brown discoloration of crystalsBroad peaks, varied m/z (dimers/polymers)Quinone-imines & Azo dimersOxidation of the aniline moiety by O₂ and trace metals.
Co-crystallizing impurity, resistant to washing+14 Da shift (m/z +14 vs. product)Ethyl 5-amino-2-isopropoxybenzoateTransesterification caused by crystallizing in ethanol.
Acidic impurity, early HPLC retention time-14 Da shift (m/z -14 vs. product)5-amino-2-isopropoxybenzoic acidEster hydrolysis driven by water and pH extremes.
Yellowish impurity, high UV absorbance+30 Da shift (m/z +30 vs. product)Methyl 2-isopropoxy-5-nitrobenzoateIncomplete upstream catalytic reduction of starting material.
Mechanistic Workflows & Logical Relationships

To effectively troubleshoot, you must visualize how process parameters directly induce chemical degradation. The following diagrams map the root cause analysis and the specific chemical degradation pathways.

RCA_Workflow Start Impurity Detected in Crystallized Product Vis Visual Inspection Start->Vis MS LC-MS Analysis Start->MS Color Pink/Brown/Yellow Discoloration Vis->Color Mass14 +14 Da Shift (m/z +14) MS->Mass14 MassMinus14 -14 Da Shift (m/z -14) MS->MassMinus14 Mass30 +30 Da Shift (m/z +30) MS->Mass30 Ox Aniline Oxidation (Quinone-imine/Azo) Color->Ox Trans Transesterification (Ethyl Ester) Mass14->Trans Hyd Ester Hydrolysis (Carboxylic Acid) MassMinus14->Hyd Nitro Unreacted SM (Nitrobenzoate) Mass30->Nitro ActOx Degass Solvents & Add Antioxidant Ox->ActOx ActTrans Switch Solvent (Avoid Ethanol) Trans->ActTrans ActHyd Control pH & Minimize Water Hyd->ActHyd ActNitro Optimize Reduction & Increase Wash Vol Nitro->ActNitro

Figure 1: Root Cause Analysis Workflow for Methyl 5-amino-2-isopropoxybenzoate Impurities.

Degradation_Pathways Main Methyl 5-amino-2- isopropoxybenzoate Deg1 Quinone-imines & Azo Dimers Main->Deg1 O2, Light, Trace Metals (Oxidation) Deg2 Ethyl 5-amino-2- isopropoxybenzoate Main->Deg2 Ethanol, Heat, H+ (Transesterification) Deg3 5-amino-2- isopropoxybenzoic acid Main->Deg3 Water, Heat, OH-/H+ (Hydrolysis)

Figure 2: Chemical Degradation Pathways During Crystallization.

In-Depth Troubleshooting FAQs

Q1: Why does my crystallized product turn pink or brown upon isolation, even if the mother liquor was clear? The Causality: Methyl 5-amino-2-isopropoxybenzoate possesses an amino group para to an electron-donating isopropoxy group. This specific structural arrangement creates an extremely electron-rich p-anisidine-like system. Exposure to atmospheric oxygen—especially when catalyzed by trace palladium carryover from the preceding nitro-reduction step—triggers a single-electron oxidation. This forms a radical cation that rapidly dimerizes into highly colored azo compounds or hydrolyzes into quinone-imines[2]. The Fix: You must exclude oxygen and scavenge radicals. Switch to an inert atmosphere (N₂/Ar) during filtration and incorporate a sacrificial antioxidant (e.g., BHT or ascorbic acid) into the crystallization solvent.

Q2: LC-MS reveals a +14 Da impurity that perfectly co-crystallizes with my product. Washing doesn't remove it. What is happening? The Causality: You are likely crystallizing a methyl ester using ethanol as your solvent or antisolvent. Under prolonged heating during dissolution, or in the presence of trace acidic/basic impurities, the methyl ester undergoes transesterification with the bulk solvent, forming the ethyl ester[3]. Because the ethyl ester is structurally nearly identical to the product, it seamlessly substitutes into the growing crystal lattice, forming a "solid solution"[4]. The Fix: Once a solid solution forms, surface washing is thermodynamically useless[4]. You must prevent the reaction entirely by switching to an aprotic solvent system (e.g., Toluene/Heptane) or strictly matching the alcohol to the ester (using Methanol only).

Q3: I have a +30 Da impurity (unreacted nitro starting material). Why is it precipitating with my product instead of staying in the mother liquor? The Causality: Methyl 2-isopropoxy-5-nitrobenzoate is significantly less polar than the amino product. If you are using a highly polar crystallization solvent (like Isopropanol/Water), the solubility of the nitro compound drops precipitously as the solution cools, forcing it to crash out simultaneously with your product. The Fix: Shift to a solvent system where the nitro impurity retains high solubility at low temperatures. Toluene is an excellent candidate for keeping the nitro compound solvated while allowing the amino product to crystallize upon the addition of an aliphatic antisolvent.

Standardized Experimental Protocols

To address the issues above, implement the following self-validating methodologies.

Protocol A: Air-Free, Aprotic Solvent-Antisolvent Crystallization (Toluene/Heptane)

Purpose: Eliminates transesterification (+14 Da), prevents ester hydrolysis (-14 Da), and purges unreacted nitro starting material (+30 Da).

  • Dissolution: Suspend 10.0 g of crude Methyl 5-amino-2-isopropoxybenzoate in 30 mL of anhydrous Toluene inside a nitrogen-purged reactor.

  • Heating & Clarification: Heat the mixture to 70 °C until complete dissolution is achieved. Causality: Toluene is aprotic, ensuring zero risk of transesterification regardless of heating time.

  • Metal Scavenging (Optional but recommended): If trace Pd is suspected, add 0.5 g of a silica-based metal scavenger (e.g., SiliaMetS® Thiol). Stir for 30 minutes at 70 °C, then perform a hot filtration through a pre-heated Celite pad into a clean, N₂-purged vessel.

  • Antisolvent Addition: Slowly add 60 mL of anhydrous Heptane dropwise over 1 hour while maintaining the temperature at 70 °C.

  • Controlled Cooling: Cool the reactor linearly to 5 °C over 4 hours. Causality: A slow, linear cooling profile prevents rapid supersaturation, ensuring the nitro impurity remains excluded from the crystal lattice.

  • Isolation: Filter the slurry under a blanket of nitrogen. Wash the cake with 20 mL of cold (5 °C) Toluene/Heptane (1:3 v/v).

  • Self-Validation Check: Analyze the mother liquor via TLC or HPLC. If the protocol was successful, the mother liquor will contain the +30 Da nitro impurity, while the wet cake will show >99% purity without any +14 Da transesterification peaks.

Protocol B: Antioxidant-Assisted Recrystallization (Methanol/Water)

Purpose: A greener alternative that prevents oxidative discoloration (quinone-imine formation) while matching the ester alkyl chain to prevent +14 Da shifts.

  • Solvent Preparation: Prepare a solution of 0.1 wt% Butylated hydroxytoluene (BHT) or Ascorbic Acid in Methanol. Causality: The antioxidant acts as a sacrificial electron donor, intercepting peroxidative radicals before they can oxidize the electron-rich aniline[2].

  • Dissolution: Dissolve 10.0 g of the crude product in 40 mL of the prepared Methanol solution at 60 °C.

  • Water Addition: Slowly add 20 mL of degassed, deionized water dropwise. Ensure the water is strictly pH 7.0 to prevent base/acid-catalyzed ester hydrolysis.

  • Crystallization: Seed the solution (if available) and cool to 0 °C over 3 hours.

  • Validation Check: Expose a 10 mg aliquot of the isolated wet cake to ambient air on a watch glass for 30 minutes. If the crystals remain stark white, the antioxidant successfully integrated into the residual moisture layer, providing ongoing protection during the drying phase. If it turns pink, increase the BHT concentration in step 1.

Sources

Optimization

Technical Support Center: Stabilizing Methyl 5-amino-2-isopropoxybenzoate During Long-Term Storage

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling Methyl 5-amino-2-isopropoxybenzoate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling Methyl 5-amino-2-isopropoxybenzoate . Due to its highly electron-rich aromatic system, this Active Pharmaceutical Ingredient (API) intermediate is notoriously prone to rapid oxidative degradation.

This document provides mechanistic troubleshooting, self-validating storage protocols, and empirical data to ensure long-term structural integrity.

Core Principles & Causality: Why Does It Oxidize?

Methyl 5-amino-2-isopropoxybenzoate contains an amino group (-NH₂) para to an isopropoxy group (-O-iPr). Both are strongly electron-donating groups. Through resonance, they drastically increase the electron density on the nitrogen atom. This makes the nitrogen's lone pair highly susceptible to single-electron transfer (SET) reactions with atmospheric oxygen, forming a reactive radical cation.

Once formed, this radical intermediate rapidly cascades into quinone imines and highly conjugated oligoaniline polymers, visually manifesting as a dark brown or purple discoloration[1].

OxidationPathway A Methyl 5-amino-2- isopropoxybenzoate B Radical Cation Intermediate A->B O2 / Light (Electron Transfer) C Quinone Imine Derivatives B->C -H+, Oxidation D Conjugated Oligomers (Dark Discoloration) C->D Polymerization

Oxidative degradation pathway of electron-rich anilines.

Frequently Asked Questions (FAQs)

Q1: Can I store the free base in a standard -20°C freezer without an inert gas? A1: No. While low temperatures slow the kinetic rate of oxidation, oxygen remains soluble in the solid/liquid matrix. Over several months, trapped oxygen will react with the exposed lone pair on the amine. Displacing atmospheric oxygen with an inert gas is a strict requirement for preventing contact with the primary driver of oxidation[2].

Q2: Why is Argon preferred over Nitrogen for purging? A2: Argon is significantly denser than air (1.78 g/L vs. 1.22 g/L), whereas Nitrogen (1.16 g/L) is slightly lighter. Argon effectively "blankets" the solid powder, displacing oxygen from the bottom of the vial upward. Nitrogen tends to mix with air and escape, leaving residual oxygen in the headspace.

Q3: What is the absolute most stable form for multi-year storage? A3: The hydrochloride (HCl) or tosylate salt. Converting the free base to a salt protonates the amine, forming an anilinium ion. This chemically ties up the nitrogen's lone pair, drastically raising the oxidation potential and rendering the molecule highly resistant to oxidative degradation[3].

Troubleshooting Guide: Diagnosing Degradation

SymptomRoot Cause AnalysisCorrective Action
Purity drop (e.g., 99% → 94%) with baseline noise on HPLC Micro-oxidation leading to polymeric impurities. Often caused by a compromised vial seal or using nitrogen instead of argon in a non-hermetic container.Implement Protocol A . Verify seal integrity by tracking the vial's weight over 72 hours to detect micro-leaks.
Material turns light pink/purple within days of synthesis Photo-oxidation catalyzed by ambient laboratory UV/visible light.Switch to actinic (amber) glassware immediately. Wrap all reaction flasks in aluminum foil during synthesis.
Inconsistent NMR integration for aromatic protons Paramagnetic radical intermediates are forming and broadening the NMR signals.Purify via flash chromatography (using 1% triethylamine to neutralize silica acidity), then immediately execute Protocol B .

Self-Validating Experimental Protocols

Protocol A: Argon Blanketing and Hermetic Sealing (For Free Base, < 6 Months)

This protocol utilizes physical displacement to protect the reactive lone pair.

  • Preparation: Transfer the purified Methyl 5-amino-2-isopropoxybenzoate into an amber-glass vial to block actinic light.

  • Desiccation: Place the open vial in a vacuum desiccator containing anhydrous calcium sulfate for 12 hours to remove trace surface moisture.

  • Argon Displacement: Insert an argon gas line with a sterile needle into the vial, keeping the tip 1 cm above the solid powder. Purge at a low flow rate (0.5 L/min) for exactly 3 minutes.

    • Causality: The heavy argon gas sinks, creating a protective physical barrier over the solid while pushing lighter oxygen out of the headspace[2].

  • Sealing: Rapidly cap the vial with a PTFE-lined septum cap while slowly withdrawing the needle to maintain positive pressure.

  • System Validation: Wrap the cap with Parafilm. Weigh the vial on an analytical balance to 4 decimal places. Re-weigh after 48 hours; a mass deviation of < 0.0005 g confirms hermetic seal integrity.

Protocol B: Chemoselective Salt Formation (For Multi-Year Storage)

This protocol utilizes chemical modification to deactivate the reactive center.

  • Dissolution: Dissolve the free base API in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at room temperature.

  • Protonation: Slowly add 1.1 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise under continuous stirring.

    • Causality: The strong acid protonates the primary amine. By converting the amine to an anilinium salt, the lone pair is sequestered, eliminating its ability to participate in single-electron transfer oxidation reactions[3].

  • Precipitation: The hydrochloride salt will precipitate as a highly stable white/off-white solid. Filter under a nitrogen atmosphere using a Schlenk frit.

  • Drying: Dry the salt in vacuo at 40°C for 4 hours.

  • System Validation: Confirm complete protonation via ¹H-NMR. You will observe a significant downfield shift of the aromatic protons due to the loss of the strongly electron-donating -NH₂ resonance effect.

StorageWorkflow Start Synthesized API (Purity >99%) Decision Storage Duration? Start->Decision Short < 6 Months (Keep as Free Base) Decision->Short Short-term Long > 6 Months (Salt Formation) Decision->Long Long-term Argon Protocol A: Argon Purge & Amber Vial Short->Argon Salt Protocol B: Convert to HCl Salt Long->Salt Store Store at -20°C (Desiccated) Argon->Store Salt->Store

Decision matrix and workflow for API storage.

Quantitative Data: Storage Condition Efficacy

The following table summarizes the expected stability of Methyl 5-amino-2-isopropoxybenzoate under various conditions.

Storage ConditionChemical FormAtmosphereLight ExposureEst. Shelf Life (>98% Purity)Primary Degradation Mechanism Prevented
25°C (Benchtop) Free BaseAmbient AirAmbient UV/Vis< 1 WeekNone (Rapid auto-oxidation)
-20°C (Standard) Free BaseAmbient AirDark~1 MonthThermal kinetic degradation
-20°C (Optimized) Free BaseArgon PurgedAmber Glass6 MonthsO₂-mediated SET & Photo-oxidation
-20°C (Maximum) HCl SaltArgon PurgedAmber Glass> 3 YearsLone pair sequestration (Complete protection)

References

  • Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres Source: Macromolecules (ACS Publications) URL:1

  • Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt Source: PMC (NIH) URL:3

  • Preventing oxidation of 3-Chloro-4-(isopentyloxy)aniline during storage Source: Benchchem URL:2

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 5-amino-2-isopropoxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled conversions during the two-step synthesis of methyl 5-amino-2-isopropoxybenzoate from methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled conversions during the two-step synthesis of methyl 5-amino-2-isopropoxybenzoate from methyl 2-hydroxy-5-nitrobenzoate. While the theoretical route—O-alkylation followed by nitro reduction—appears straightforward, practical execution often suffers from kinetic traps and competing side reactions.

This guide dissects the mechanistic bottlenecks of this specific workflow and provides field-proven, self-validating protocols to ensure quantitative yields.

Diagnostic Workflow

Workflow A Methyl 2-hydroxy- 5-nitrobenzoate B Methyl 2-isopropoxy- 5-nitrobenzoate A->B 2-Bromopropane Base, Solvent C Methyl 5-amino- 2-isopropoxybenzoate B->C H2, Pd/C Solvent Err1 Bottleneck 1: Incomplete O-Alkylation (Steric Hindrance) Err1->B Err2 Bottleneck 2: Hydroxylamine Stall ([M+16] Intermediate) Err2->C

Synthetic route for Methyl 5-amino-2-isopropoxybenzoate and primary conversion bottlenecks.

Module 1: The O-Alkylation Bottleneck

Q: My O-isopropylation of methyl 2-hydroxy-5-nitrobenzoate using 2-bromopropane and K₂CO₃ stalls at 60-70% conversion. Prolonged heating leads to impurity formation. How can I drive this to completion?

A: The stall is a classic kinetic issue rooted in steric hindrance. 2-Bromopropane is a secondary alkyl halide; the nucleophilic attack (Sₙ2) by the phenoxide ion is sterically impeded. Furthermore, elevated temperatures promote the competing E2 elimination pathway, converting your alkylating agent into volatile propylene gas, effectively depleting it from the reaction mixture. Prolonged heating in the presence of adventitious water and base also leads to the unwanted hydrolysis of the methyl ester.

The Solution: Implement in situ Finkelstein catalysis[1]. By adding a catalytic amount of Potassium Iodide (KI) to the reaction mixture, the 2-bromopropane undergoes a continuous halogen exchange to form 2-iodopropane[2]. The iodide is a significantly superior leaving group, lowering the activation energy for the Sₙ2 O-alkylation and outcompeting the E2 elimination pathway. Switching to a polar aprotic solvent like DMF maximizes the nucleophilicity of the phenoxide.

Protocol 1: Optimized O-Isopropylation (Self-Validating)
  • Charge Reactor: To a dry round-bottom flask, add methyl 2-hydroxy-5-nitrobenzoate (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and KI (0.2 eq).

    • Validation Check: Ensure K₂CO₃ is finely milled and oven-dried; clumps will drastically reduce surface area and halt progression.

  • Solvent Addition: Suspend the mixture in anhydrous DMF (10 volumes). Stir at 25°C for 15 minutes.

    • Validation Check: The solution should turn deep yellow/orange, visually confirming the deprotonation and formation of the phenoxide anion.

  • Alkylation: Dropwise add 2-bromopropane (1.5 eq).

  • Heating: Heat the reaction to 65°C.

    • Validation Check: Monitor by LC-MS at 4 hours. Conversion should exceed 95%. If conversion stalls, spike with an additional 0.5 eq of 2-bromopropane to account for E2 evaporative loss.

  • Workup: Cool to room temperature, quench with ice water (30 volumes) to precipitate the product. Filter, wash with water, and dry under vacuum to yield methyl 2-isopropoxy-5-nitrobenzoate.

Module 2: The Nitro Reduction Bottleneck

Q: During the Pd/C catalytic hydrogenation of methyl 2-isopropoxy-5-nitrobenzoate, LC-MS analysis shows a persistent mass peak corresponding to [M+16] relative to the desired amine. Why isn't the reduction completing?

A: The [M+16] peak is the N-arylhydroxylamine intermediate. The catalytic hydrogenation of nitroarenes proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Amine. The final N-O bond cleavage (Hydroxylamine → Amine) is the rate-limiting step. It requires optimal hydrogen availability at the catalyst surface and is highly dependent on solvent protonation. In aprotic solvents (like THF) or under low H₂ pressure, the hydroxylamine accumulates and can even dimerize into unwanted azoxy byproducts[3].

The Solution: Ensure the reaction is conducted in a protic solvent, such as absolute ethanol, which facilitates the proton-coupled electron transfer required for N-O cleavage, reducing intermediate accumulation to <1%[3]. Increase the hydrogen pressure to 50 psig to overcome mass transfer limitations at the gas-liquid-solid interface, a standard established in optimized industrial protocols for this specific molecule[4].

Pathway N1 Nitroarene (Ar-NO2) N2 Nitrosoarene (Ar-NO) N1->N2 +H2, -H2O N3 N-Arylhydroxylamine (Ar-NHOH) N2->N3 +H2 N4 Aniline Derivative (Ar-NH2) N3->N4 +H2, -H2O Stall Kinetic Trap: Requires Protic Solvent & High H2 Pressure Stall->N3

Stepwise mechanism of catalytic nitro reduction highlighting the hydroxylamine stall point.

Protocol 2: Optimized Nitro Reduction (Self-Validating)
  • Charge Reactor: Dissolve methyl 2-isopropoxy-5-nitrobenzoate (1.0 eq) in absolute Ethanol (12 to 15 volumes)[4].

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (10% w/w relative to substrate)[4].

    • Validation Check: Never add dry Pd/C to solvent vapors in the presence of air; always inert the flask to prevent auto-ignition.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 50 psig[4]. Stir vigorously (≥800 rpm).

    • Validation Check: Vigorous stirring is mandatory to eliminate gas-liquid mass transfer resistance. A baffled reactor is highly recommended.

  • Monitoring: Stir at 25°C for 1 to 2 hours[4].

    • Validation Check: Sample for LC-MS. If the [M+16] hydroxylamine peak is >2%, add glacial acetic acid (1% v/v) to protonate the hydroxylamine oxygen (making it a better leaving group) and continue hydrogenation for 1 hour.

  • Workup: Filter the mixture through a pad of Celite under nitrogen to remove the catalyst[4]. Wash the cake with additional Ethanol. Concentrate the filtrate in vacuo to yield pure methyl 5-amino-2-isopropoxybenzoate[4].

Quantitative Data Summary

The following table summarizes the impact of transitioning from standard laboratory conditions to the optimized, mechanistically-driven conditions described above.

Reaction StepStandard ConditionStandard ConversionOptimized ConditionOptimized ConversionKey Mechanistic Fix
O-Isopropylation 2-Bromopropane, K₂CO₃, Acetone, 50°C65% (Stall)2-Bromopropane, K₂CO₃, KI (0.2 eq) , DMF, 65°C>98% In situ Finkelstein halogen exchange
Nitro Reduction H₂ (Balloon, ~15 psig), Pd/C, THF, 25°C80% (Hydroxylamine stall)H₂ (50 psig ), Pd/C, EtOH , 25°C>99% Protic solvent & pressure-driven N-O cleavage

References

  • US Patent 2019/0270751 A1.Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors. (Details the specific 50 psig / EtOH reduction parameters for methyl 5-amino-2-isopropoxybenzoate).
  • MDPI - Materials. Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. (Details the mitigation of hydroxylamine accumulation using protic solvents). URL:[Link]

  • Wikipedia. Finkelstein Reaction. (Details the mechanism of in situ halogen exchange for enhanced Sₙ2 reactivity). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Validation Guide: 1H and 13C NMR Analysis of Methyl 5-amino-2-isopropoxybenzoate vs. Methoxy Alternatives

Introduction and Strategic Context In the development of targeted therapeutics, ensuring the structural fidelity of active pharmaceutical ingredient (API) intermediates is non-negotiable. Methyl 5-amino-2-isopropoxybenzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

In the development of targeted therapeutics, ensuring the structural fidelity of active pharmaceutical ingredient (API) intermediates is non-negotiable. Methyl 5-amino-2-isopropoxybenzoate is a high-value building block, prominently utilized in the synthesis of bicyclic-fused heteroaryl IRAK4 inhibitors for the treatment of inflammatory and autoimmune diseases .

For synthetic chemists and drug development professionals, distinguishing this compound from its widely available structural analog, Methyl 5-amino-2-methoxybenzoate [[1]]([Link]), is a critical quality control step. This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectroscopic performance of both derivatives, providing a self-validating experimental protocol to ensure absolute structural confirmation before downstream scaling .

Performance Comparison: Isopropoxy vs. Methoxy Derivatives

The substitution of a methoxy group with an isopropoxy group at the 2-position of the benzoate ring introduces distinct steric bulk and alters the electron-donating induction (+I effect). These structural nuances translate directly into highly diagnostic chemical shifts ( δ ) and splitting patterns in both 1 H and 13 C NMR spectra.

The Isopropoxy Advantage (Diagnostic Splitting): The methoxy derivative presents a simple, uncoupled singlet for its ether linkage, which can easily be obscured by the methyl ester peak or solvent impurities. Conversely, the isopropoxy group introduces a highly diagnostic septet (methine proton) and doublet (methyl protons). This complex multiplicity acts as an internal purity marker; any degradation or incomplete alkylation during synthesis is immediately visible as a disruption in this precise integration ratio.

Table 1: 1 H NMR Quantitative Data Comparison (400 MHz, CDCl 3​ )

Data represents standard chemical shifts ( δ in ppm) and multiplicities (s=singlet, d=doublet, dd=doublet of doublets, hept=septet, br=broad).

Proton EnvironmentMethyl 5-amino-2-isopropoxybenzoateMethyl 5-amino-2-methoxybenzoateDiagnostic Difference
-NH 2​ (Amino) ~3.50 (br s, 2H)~3.50 (br s, 2H)Negligible
-COOCH 3​ (Ester) ~3.88 (s, 3H)~3.88 (s, 3H)Negligible
-OR (Ether Linkage) ~4.40 (hept, J=6.1 Hz, 1H) ~3.85 (s, 3H) High (Septet vs. Singlet)
-CH(CH 3​ ) 2​ ~1.30 (d, J=6.1 Hz, 6H) N/AHigh (Unique to Isopropoxy)
Ar-H (H-3) ~6.82 (d, J=8.5 Hz, 1H)~6.80 (d, J=8.5 Hz, 1H)Minor steric deshielding
Ar-H (H-4) ~6.73 (dd, J=8.5, 2.8 Hz, 1H)~6.75 (dd, J=8.5, 2.8 Hz, 1H)Negligible
Ar-H (H-6) ~7.12 (d, J=2.8 Hz, 1H)~7.15 (d, J=2.8 Hz, 1H)Negligible
Table 2: 13 C NMR Quantitative Data Comparison (100 MHz, CDCl 3​ )
Carbon EnvironmentMethyl 5-amino-2-isopropoxybenzoateMethyl 5-amino-2-methoxybenzoateDiagnostic Difference
-COOCH 3​ (Ester) ~52.0~52.0Negligible
-OR (Ether Carbon) ~72.5 (-OCH<) ~56.5 (-OCH 3​ ) High (+16 ppm downfield shift)
-CH(CH 3​ ) 2​ ~22.1 N/AHigh (Unique Aliphatic)
Ar-C (C-2, ipso to OR) ~150.1~152.3Moderate (+I effect variation)
C=O (Carbonyl) ~166.8~166.5Negligible

Experimental Protocol: Self-Validating NMR Workflow

To ensure trustworthiness and eliminate spectroscopic artifacts, the following methodology is engineered as a self-validating system . Every step is designed to cross-verify the integrity of the sample and the instrument.

Step 1: Sample Preparation & Solvent Selection
  • Action: Dissolve 15–20 mg of the intermediate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm NMR tube.

  • Causality (Expertise): CDCl 3​ is strictly chosen over DMSO-d 6​ for this specific analysis. The aprotic nature of chloroform prevents rapid proton exchange, allowing the broad singlet of the -NH 2​ group to remain visible. Furthermore, DMSO is highly hygroscopic; a broad water peak in DMSO-d 6​ at ~3.3 ppm can easily obscure the critical -NH 2​ signal. The TMS acts as an internal self-validating zero-point reference, ensuring that the electronic shielding effects observed are absolute.

Step 2: Probe Thermal Equilibration & Tuning
  • Action: Insert the sample into the spectrometer probe and mandate a 5-minute thermal equilibration period at 298 K. Perform Automated Tuning and Matching (ATM) and lock onto the deuterium frequency.

  • Causality (Expertise): Introducing a room-temperature tube into a cooled or heated probe induces thermal gradients, causing convection currents within the liquid. Convection physically moves the molecules during acquisition, which artificially broadens sharp signals—specifically degrading the resolution of the diagnostic isopropoxy doublet (J=6.1 Hz). Equilibration guarantees a homogeneous magnetic environment.

Step 3: Acquisition & WALTZ-16 Decoupling
  • Action:

    • 1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds and a 30° flip angle.

    • 13 C NMR: Acquire 512 scans utilizing WALTZ-16 proton decoupling with a D1 of 2.0 seconds.

  • Causality (Expertise): A 1.5s D1 for 1 H allows for the complete longitudinal relaxation (T1) of the small molecule, ensuring that the integration ratios (exactly 6H for the isopropoxy methyls vs. 3H for the ester methyl) are mathematically exact and not skewed by saturation. For 13 C, the WALTZ-16 sequence eliminates C-H scalar coupling, collapsing the carbon signals into sharp singlets. This artificially boosts the signal-to-noise (S/N) ratio, which is critical for resolving quaternary carbons like C-1, C-2, C-5, and the carbonyl (C=O).

Visualizing the Validation Workflow

The following diagram maps the logical progression from catalytic hydrogenation of the raw material to the final self-validating spectral analysis.

NMR_Workflow N1 Methyl 5-nitro-2-isopropoxybenzoate (Starting Material) N2 Catalytic Hydrogenation (Pd/C, H2, EtOH, 25°C) N1->N2 Reduction N3 Methyl 5-amino-2-isopropoxybenzoate (Target API Intermediate) N2->N3 Filtration & Evaporation N4 NMR Sample Preparation (CDCl3 + 0.03% v/v TMS) N3->N4 Dissolution N5 NMR Acquisition (1H: 400 MHz | 13C: 100 MHz) N4->N5 Probe Insertion & ATM N6 Spectral Analysis (Integration & Multiplet Assignment) N5->N6 FT & Phasing

Workflow for the synthesis and self-validating NMR analysis of Methyl 5-amino-2-isopropoxybenzoate.

References

  • [2] Title: WO2015150995A1 - Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors Source: Google Patents URL:

  • [1] Title: Supporting Information: Red-Emitting Fluorogenic BODIPY-Tetrazine Probes for Biological Imaging Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5-amino-2-isopropoxybenzoate and Alternative Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, a thorough understanding of a compound's structural properties is paramount. This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, a thorough understanding of a compound's structural properties is paramount. This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of Methyl 5-amino-2-isopropoxybenzoate, a substituted aromatic amine and benzoate ester of interest in chemical synthesis. Furthermore, we will objectively compare mass spectrometry with alternative analytical techniques, offering a comprehensive perspective for researchers selecting the most appropriate methods for characterization and quantification.

Unraveling the Fragmentation Puzzle: Predicting the Mass Spectrum of Methyl 5-amino-2-isopropoxybenzoate

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization (EI), the molecular ion ([M]⁺˙) of Methyl 5-amino-2-isopropoxybenzoate is expected to undergo a series of characteristic fragmentation reactions. The stability of the aromatic ring suggests that the molecular ion peak should be observable.

Key Predicted Fragmentations under EI:

  • α-Cleavage of the Ester: A primary fragmentation pathway for esters involves the cleavage of the bond alpha to the carbonyl group.[1] This can result in the loss of the methoxy radical (•OCH₃) to form an acylium ion, or the loss of the methyl group (•CH₃) from the ester.

  • Loss of the Isopropoxy Group: The isopropoxy group can be lost as a neutral propene molecule (C₃H₆) via a McLafferty-type rearrangement, or as an isopropoxy radical (•OC₃H₇). The loss of propene is a common fragmentation pathway for isopropyl ethers.

  • Cleavage of the Amino Group: The amino group can influence fragmentation, although direct cleavage of the C-N bond is less common than fragmentation of the ester or ether moieties.

  • Aromatic Ring Fragmentation: While the aromatic ring is relatively stable, characteristic losses of small neutral molecules like CO and HCN can occur from fragment ions.[1]

Diagram: Predicted Electron Ionization (EI) Fragmentation Pathways of Methyl 5-amino-2-isopropoxybenzoate

EI_Fragmentation M [M]⁺˙ m/z 209 F1 [M - •CH₃]⁺ m/z 194 M->F1 - •CH₃ F2 [M - •OCH₃]⁺ m/z 178 M->F2 - •OCH₃ F3 [M - C₃H₆]⁺˙ m/z 167 M->F3 - C₃H₆ F4 [M - •OC₃H₇]⁺ m/z 150 M->F4 - •OC₃H₇ F5 [F3 - •CH₃]⁺ m/z 152 F3->F5 - •CH₃ F6 [F3 - •OCH₃]⁺ m/z 136 F3->F6 - •OCH₃

Caption: Predicted EI fragmentation of Methyl 5-amino-2-isopropoxybenzoate.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a softer ionization technique that typically produces a protonated molecule, [M+H]⁺, as the base peak.[2] Collision-induced dissociation (CID) of this precursor ion will lead to characteristic fragment ions.

Key Predicted Fragmentations under ESI (Positive Ion Mode):

  • Loss of Methanol: A common fragmentation for protonated methyl esters is the neutral loss of methanol (CH₃OH).

  • Loss of Propene: Similar to EI, the loss of propene (C₃H₆) from the isopropoxy group is a highly probable fragmentation pathway.

  • Loss of Isopropanol: The protonated molecule can also lose a neutral isopropanol molecule (C₃H₇OH).

  • Combined Losses: Sequential losses, such as the loss of propene followed by the loss of methanol, are also anticipated.

An application note for the structurally similar Ethyl 2-amino-5-isopropoxybenzoate suggests that the primary fragmentation in ESI+ mode involves the loss of ethanol and subsequent cleavages.[3] We can extrapolate a similar behavior for the methyl ester.

Diagram: Predicted Electrospray Ionization (ESI+) Fragmentation Pathways of Methyl 5-amino-2-isopropoxybenzoate

ESI_Fragmentation MH [M+H]⁺ m/z 210 F1 [M+H - CH₃OH]⁺ m/z 178 MH->F1 - CH₃OH F2 [M+H - C₃H₆]⁺ m/z 168 MH->F2 - C₃H₆ F3 [M+H - C₃H₇OH]⁺ m/z 150 MH->F3 - C₃H₇OH F4 [F2 - CH₃OH]⁺ m/z 136 F2->F4 - CH₃OH

Caption: Predicted ESI+ fragmentation of Methyl 5-amino-2-isopropoxybenzoate.

A Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical strategy often involves complementary techniques for quantification and purity assessment. The choice of method depends on the specific analytical goals, such as routine quality control, impurity profiling, or trace-level quantification.[4]

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.High sensitivity and selectivity, provides structural information.Matrix effects can suppress ionization, may require chromatographic separation.Structural elucidation, impurity identification, trace analysis.
High-Performance Liquid Chromatography (HPLC) Separates components based on their affinity for a stationary phase.[5]Robust and reproducible, well-suited for routine analysis, wide range of detectors available (e.g., UV, fluorescence).Lower sensitivity than MS for some compounds, does not provide direct structural information without a coupled detector.Purity assessment, quantification of major components, routine quality control.[5]
Gas Chromatography (GC) Separates volatile components based on their boiling points and interaction with a stationary phase.Excellent for volatile and semi-volatile compounds, high resolution.Requires derivatization for non-volatile compounds, potential for thermal degradation of labile molecules.[6]Analysis of residual solvents, volatile impurities.[1]
Ultra-High-Performance Liquid Chromatography (UPLC) A high-pressure version of HPLC using smaller particles, leading to faster separations and better resolution.[7]Increased speed, resolution, and sensitivity compared to HPLC.Higher backpressure requires specialized instrumentation, potential for column clogging with complex matrices.High-throughput screening, complex mixture analysis.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides unambiguous structural information, can be quantitative without a reference standard (qNMR).Lower sensitivity than MS, complex spectra can be difficult to interpret, expensive instrumentation.Absolute structure confirmation, quantification of major components.

Experimental Protocols

Protocol 1: GC-MS Analysis for Volatile Impurities

This protocol is designed for the identification and quantification of volatile impurities in a sample of Methyl 5-amino-2-isopropoxybenzoate.[6]

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. b. Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate. c. Prepare a series of calibration standards of potential impurities in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector.
  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Injector Temperature: 250°C.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.
  • Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.

3. Data Analysis: a. Identify peaks by comparing their retention times and mass spectra with those of the reference standards. b. Quantify impurities using the calibration curves generated from the standards.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Solvent P1->P2 A1 Inject Sample P2->A1 P3 Prepare Standards D2 Quantification P3->D2 A2 GC Separation A1->A2 A3 EI Ionization A2->A3 A4 Mass Analysis A3->A4 D1 Peak Identification A4->D1 D1->D2

Caption: General workflow for GC-MS analysis of volatile impurities.

Protocol 2: HPLC-UV Analysis for Purity Assessment

This protocol provides a robust method for determining the purity of Methyl 5-amino-2-isopropoxybenzoate and quantifying non-volatile impurities.[5]

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase. c. Prepare a standard solution of a reference standard of Methyl 5-amino-2-isopropoxybenzoate in the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Equipped with a UV-Vis detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may require optimization.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: Determined by measuring the UV spectrum of the compound (a wavelength around 254 nm or 280 nm is likely to be suitable).
  • Injection Volume: 10 µL.

3. Data Analysis: a. Calculate the purity of the sample by area normalization, assuming all components have a similar response factor at the chosen wavelength. b. For more accurate quantification of impurities, use reference standards for each impurity to create calibration curves.

Conclusion

The mass spectrometric fragmentation of Methyl 5-amino-2-isopropoxybenzoate can be confidently predicted based on the established fragmentation patterns of its constituent functional groups. Both EI and ESI techniques are expected to yield structurally informative fragment ions. For a comprehensive analytical characterization, a multi-technique approach is recommended. Mass spectrometry excels at structural elucidation and trace-level detection, while HPLC provides a robust and reliable method for routine purity assessment and quantification. GC-MS is the preferred technique for the analysis of volatile impurities. The selection of the most appropriate analytical methodology should be guided by the specific research or quality control objectives.

References

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Link]

  • PMC. (2024). Metabolic Profiling of Aromatic Compounds. [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. [Link]

  • MDPI. (2023). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • PubMed. (2024). Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection. [Link]

Sources

Validation

Analytical Strategy for Methyl 5-amino-2-isopropoxybenzoate Batch Validation: An FTIR Comparative Guide

Executive Summary Methyl 5-amino-2-isopropoxybenzoate is a highly functionalized aromatic intermediate frequently utilized in the synthesis of advanced therapeutics, including IRAK4 inhibitors[1]. As this compound progre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Methyl 5-amino-2-isopropoxybenzoate is a highly functionalized aromatic intermediate frequently utilized in the synthesis of advanced therapeutics, including IRAK4 inhibitors[1]. As this compound progresses through the pharmaceutical supply chain, rapid and unambiguous batch validation is critical. While techniques like HPLC and NMR are indispensable for purity and structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for routine identity testing. This guide objectively compares FTIR against alternative analytical modalities and provides a self-validating, regulatory-compliant protocol for batch release.

Mechanistic Rationale: The Spectroscopic Signature

To understand why FTIR is uniquely suited for the identity validation of Methyl 5-amino-2-isopropoxybenzoate, we must analyze its molecular architecture. The compound features four distinct functional groups attached to a central benzene ring, each providing a highly specific vibrational mode:

  • Primary Amine (-NH₂ at C5): Exhibits a characteristic doublet in the 3300–3500 cm⁻¹ region (symmetric and asymmetric N-H stretching).

  • Methyl Ester (-COOCH₃ at C1): Produces a sharp, intense carbonyl (C=O) stretch around 1710–1730 cm⁻¹, which is highly sensitive to local hydrogen bonding and conjugation.

  • Isopropoxy Ether (-OCH(CH₃)₂ at C2): Yields strong C-O-C asymmetric stretching near 1200–1250 cm⁻¹. Crucially, it also presents an "isopropyl split" (gem-dimethyl symmetric bending) at approximately 1380–1385 cm⁻¹.

  • Aromatic Core: Displays C=C ring stretching vibrations at 1600, 1500, and 1450 cm⁻¹, alongside out-of-plane C-H bending in the fingerprint region (< 900 cm⁻¹).

The Causality of Method Selection (ATR vs. KBr): Historically, FTIR samples were prepared as Potassium Bromide (KBr) pellets. However, KBr is highly hygroscopic. Absorbed moisture produces a broad O-H stretching band at ~3300 cm⁻¹, which directly overlaps with and obscures the critical primary amine (-NH₂) doublet of Methyl 5-amino-2-isopropoxybenzoate. By utilizing Attenuated Total Reflectance (ATR) FTIR, we eliminate the moisture variable, standardize the optical path length, and preserve the integrity of the amine signal. This alignment with2 ensures that the spectrum provides the most conclusive evidence of identity[2].

Comparative Analytical Performance

For batch validation, analytical methods must be evaluated on specificity, throughput, and regulatory compliance as dictated by 3[3]. The table below summarizes why FTIR is prioritized for identity release, while other methods serve complementary roles.

Analytical MetricATR-FTIRHPLC-UV¹H-NMRGC-MS
Primary Utility Identity & Polymorph Verification Purity & Assay QuantificationDe Novo Structural ElucidationTrace Volatile Impurities
Analysis Time < 2 minutes 15–30 minutes10–15 minutes20–40 minutes
Sample Preparation None (Direct contact) Dissolution, filtration, dilutionDissolution in deuterated solventDerivatization / Dissolution
Specificity High (Fingerprint matching)Moderate (Relies on retention time)Very High (Proton mapping)Very High (Mass fragmentation)
Cost per Sample Very Low ModerateHighHigh
Validation Role Pass/Fail Identity Release Impurity ProfilingReference Standard QualificationResidual Solvent Testing

Insight: While HPLC-UV is mandatory for determining the purity of the Methyl 5-amino-2-isopropoxybenzoate batch, it is prone to false positives in identity testing if an analog (e.g., an ethyl ester variant) co-elutes. FTIR's fingerprint region (1500–400 cm⁻¹) acts as a unique molecular barcode, making it the superior choice for unambiguous identity confirmation.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure scientific integrity, an analytical protocol must be a self-validating system. The following procedure integrates internal checks to prevent false data generation, complying with USP <197> and ICH Q2(R2) standards.

Step 1: System Suitability Test (SST) - The Self-Validation Core

  • Action: Before any sample is analyzed, scan a traceable Polystyrene (PS) reference film.

  • Causality: The interferometer and laser in an FTIR can drift. Verifying the PS peaks at exactly 3028 cm⁻¹, 1601 cm⁻¹, and 1028 cm⁻¹ proves wavenumber accuracy and instrument resolution prior to sample testing, ensuring any subsequent spectral deviations are due to the sample, not the hardware.

Step 2: Background Acquisition

  • Action: Clean the ATR diamond crystal with isopropyl alcohol and allow it to evaporate. Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3600–3900 cm⁻¹ and 1400–1600 cm⁻¹) constantly fluctuate. Real-time background subtraction isolates the pure sample signal.

Step 3: Sample Acquisition

  • Action: Place 2–5 mg of Methyl 5-amino-2-isopropoxybenzoate powder directly onto the ATR crystal. Lower the pressure anvil until the built-in clutch clicks (standardized pressure).

  • Causality: Consistent pressure ensures intimate contact between the solid crystal lattice and the evanescent wave of the IR beam, maximizing signal-to-noise ratio without altering the compound's polymorphic state.

Step 4: Chemometric Evaluation & Acceptance Criteria

  • Action: Overlay the acquired spectrum with the qualified Reference Standard spectrum of Methyl 5-amino-2-isopropoxybenzoate.

  • Criteria: The batch is validated for identity if the Pearson correlation coefficient ( r ) is ≥0.95 across the full spectrum (4000–400 cm⁻¹), with visual confirmation of the primary amine doublet and the isopropyl split.

Validation Workflow Visualization

The following diagram maps the logical decision gates of the self-validating FTIR protocol.

FTIR_Workflow Start Initiate Batch Validation SST System Suitability Test (Polystyrene Film) Start->SST CheckSST Wavenumber Accuracy Passed? SST->CheckSST CheckSST->SST No (Recalibrate) Background Collect Background Spectrum CheckSST->Background Yes Sample ATR-FTIR Sample Acquisition Background->Sample Compare Spectral Comparison (USP <197>) Sample->Compare Decision Correlation >= 0.95? Compare->Decision Pass Batch Approved (Identity Confirmed) Decision->Pass Yes Fail Batch Rejected / OOS Investigate Decision->Fail No

Logical workflow for ATR-FTIR batch validation ensuring USP <197> compliance.

References
  • Google Patents - WO2015150995A1: Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors.1

  • ICH Official Guidelines - Validation of Analytical Procedures Q2(R2).3

  • Pacific BioLabs - Small Molecule Identity and Purity Testing (USP <197> Spectrophotometric Identification Tests).2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-amino-2-isopropoxybenzoate

Standard Operating Procedure & Safety Guide: Handling Methyl 5-amino-2-isopropoxybenzoate Methyl 5-amino-2-isopropoxybenzoate (CAS: 346704-80-1) is a high-value intermediate frequently utilized in the synthesis of comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling Methyl 5-amino-2-isopropoxybenzoate

Methyl 5-amino-2-isopropoxybenzoate (CAS: 346704-80-1) is a high-value intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of IRAK4 inhibitors. As an aniline derivative and a benzoate ester, it presents distinct toxicological and physical hazards that standard laboratory safety protocols often underestimate.

This guide provides researchers and drug development professionals with a field-proven, step-by-step operational framework. By understanding the chemical causality behind these safety measures, your laboratory can ensure absolute compliance and protect personnel from acute exposure risks.

Mechanistic Hazard Profile: Why Standard PPE Fails

Most researchers default to standard 4-mil nitrile gloves for general organic synthesis. However, handling primary aromatic amines requires a deeper understanding of polymer permeation thermodynamics.

  • The Dermal Permeation Threat: Aromatic amines are highly lipophilic. When they come into contact with thin nitrile, they act as plasticizers, rapidly expanding the polymer matrix. ASTM F739 permeation testing demonstrates that standard nitrile gloves experience chemical breakthrough with aniline derivatives in as little as 4 to 6 minutes [1].

  • The Methemoglobinemia Pathway: Once absorbed through the skin or respiratory tract, the free amine group undergoes hepatic CYP450-mediated N-hydroxylation. These reactive metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. This structural change drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal methemoglobinemia [2].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must be based on quantitative breakthrough data rather than qualitative assumptions.

PPE CategorySpecificationJustification & Causality
Primary Gloves (Outer) Butyl Rubber (14–32 mil)Dense polymer cross-linking provides >480 minutes of breakthrough resistance against aromatic amines [3].
Secondary Gloves (Inner) Nitrile (4–6 mil)Provides a secondary barrier against incidental exposure during outer glove removal and maintains dexterity.
Respiratory Protection Local Exhaust Ventilation (Fume Hood) at 80–100 fpmPrevents inhalation of aerosolized particulates or vapors during weighing and transfer operations.
Eye Protection Indirect Vented Chemical Splash GogglesProtects against micro-droplets and fine powder dispersion; standard safety glasses lack orbital seals and are insufficient.
Body Protection Flame-Resistant (FR) Nomex or Tyvek Lab CoatPrevents particulate accumulation on personal clothing. FR material is required if handling alongside flammable solvents.

Step-by-Step Operational Workflow

Expertise Note: Every step in this protocol is designed to isolate the chemical from the operator's breathing zone and dermal surfaces, creating a self-validating loop of contamination control.

Phase 1: Pre-Operational Setup & Validation

  • Glove Integrity Check: Pneumatically inflate the butyl rubber gloves by trapping air inside and rolling the cuff. Submerge them in a basin of water to check for micro-punctures. Self-validation: If no bubbles appear, the barrier is intact and safe for use.

  • Environmental Verification: Ensure the fume hood sash is positioned at the certified operational mark. Verify inward airflow using a digital anemometer or a visual indicator (e.g., a Kimwipe strip).

  • Workspace Preparation: Line the active work area within the fume hood with an absorbent, polyethylene-backed chemical bench pad to catch micro-spills.

Phase 2: Chemical Handling & Transfer

  • Donning Protocol: Don inner nitrile gloves, lab coat, splash goggles, and finally, the outer butyl rubber gloves.

  • Container Opening: Open the sealed container of Methyl 5-amino-2-isopropoxybenzoate only within the deepest 6 inches of the fume hood to ensure maximum capture velocity of any aerosolized dust.

  • Weighing Protocol: Use an anti-static weighing boat. Aromatic amine powders can carry static charges, causing them to aerosolize and adhere to gloves. Use a grounded stainless steel spatula to mitigate static transfer.

  • Transfer: Transfer the pre-weighed compound directly into the reaction vessel. Immediately seal the vessel before removing it from the hood.

Phase 3: Decontamination & Disposal

  • Chemical Neutralization (Surface Decon): Wipe down spatulas, balances, and the bench pad with a 10% dilute acid solution (e.g., acetic acid). Causality: Anilines are weak bases. The acid protonates the amine, converting the lipophilic free base into a highly water-soluble anilinium salt, which is easily wiped away without smearing. Follow with a DI water wipe.

  • Doffing Protocol:

    • Wash the outer butyl gloves with soap and water before removal to clear residual dust.

    • Remove butyl gloves, turning them inside out.

    • Remove goggles and lab coat.

    • Remove inner nitrile gloves last, turning them inside out to trap any potential micro-contamination.

  • Waste Segregation: Dispose of bench pads, inner gloves, and wipes in a designated "Hazardous Solid Waste - Aromatic Amines" container. Do not mix with general organic waste or strong oxidizers, as anilines can react violently with oxidizing agents [4].

Toxicity Pathway & PPE Intervention

The following diagram illustrates the mechanistic pathway of toxicity for Methyl 5-amino-2-isopropoxybenzoate and where specific PPE interventions break the chain of exposure.

ToxicityPathway Exposure Methyl 5-amino-2-isopropoxybenzoate (Exposure) Dermal Dermal Absorption Exposure->Dermal Inhalation Inhalation of Dust/Vapor Exposure->Inhalation CYP450 Hepatic CYP450 N-hydroxylation Dermal->CYP450 Inhalation->CYP450 MetHb Hemoglobin Oxidation (Fe2+ to Fe3+) CYP450->MetHb Hypoxia Methemoglobinemia & Tissue Hypoxia MetHb->Hypoxia Butyl Butyl Rubber Gloves (>480 min breakthrough) Butyl->Dermal Prevents LEV Local Exhaust Ventilation (Fume Hood) LEV->Inhalation Prevents

Mechanistic pathway of aromatic amine toxicity (Methemoglobinemia) and targeted PPE interventions.

References

  • Chemical Resistance Guide Columbia University Environmental Health and Safety URL: [Link]

  • Aniline Family - Human Biomonitoring for Europe HBM4EU URL: [Link]

  • Chemical Resistance Chart: ASTM Breakthrough Times College of Saint Benedict and Saint John's University URL: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines American Chemical Society (ACS) Publications URL:[Link]

Sources

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